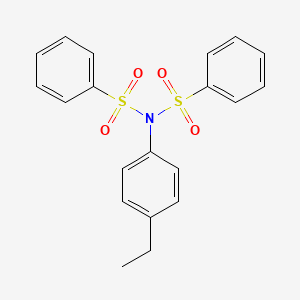

N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C20H19NO4S2 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(benzenesulfonyl)-N-(4-ethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C20H19NO4S2/c1-2-17-13-15-18(16-14-17)21(26(22,23)19-9-5-3-6-10-19)27(24,25)20-11-7-4-8-12-20/h3-16H,2H2,1H3 |

InChI Key |

DGERTHRLWHOSDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Benzenesulfonyl chloride (PhSO₂Cl): Acts as the sulfonyl donor.

- Aniline derivatives: Specifically, 4-ethylphenylamine or phenylamine, depending on the desired substitution pattern.

Typical Procedure

- Step 1: The sulfonyl chloride is reacted with an amine (e.g., phenylamine or 4-ethylphenylamine) in an inert solvent such as dichloromethane (DCM) or pyridine, often in the presence of a base like triethylamine or pyridine to neutralize the HCl generated.

- Step 2: The reaction mixture is stirred under controlled temperature conditions (0°C to room temperature) to facilitate the formation of the sulfonamide linkage.

- Step 3: Post-reaction work-up involves filtration, washing, and purification via recrystallization or chromatography.

Reaction Conditions & Optimization

- Temperature: Typically maintained at 0–25°C.

- Solvent: Dichloromethane, chloroform, or pyridine.

- Base: Triethylamine or pyridine to scavenge HCl.

- Reaction Time: Usually 2–12 hours depending on reactivity.

Specific Synthesis of N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide

Stepwise Synthetic Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Ethylphenylamine + Benzenesulfonyl chloride | React in dry DCM with triethylamine at 0°C to room temperature for 4–6 hours. |

| 2 | Isolation of the intermediate sulfonamide | Filtration and washing to remove excess reagents and by-products. |

| 3 | Purification | Recrystallization from ethanol or acetonitrile to obtain pure this compound. |

Purification and Characterization

- Recrystallization yields high-purity product.

- Confirmed via spectroscopic methods such as NMR (¹H and ¹³C), IR, and melting point analysis.

Alternative Synthetic Approaches

Using Sulfonyl Anhydrides

- Instead of sulfonyl chlorides, sulfonyl anhydrides can be employed for milder reaction conditions, providing similar yields.

Multi-step Functionalization

- For specific derivatives, a multi-step route involving initial sulfonylation of aniline, followed by further substitution or coupling reactions, may be used to introduce additional functional groups or optimize yields.

Data Table Summarizing Synthesis Parameters

| Parameter | Description | Typical Range/Conditions |

|---|---|---|

| Reagents | Sulfonyl chloride, amine | Benzenesulfonyl chloride, 4-ethylphenylamine |

| Solvent | Reaction medium | Dichloromethane, pyridine |

| Base | Neutralizes HCl | Triethylamine, pyridine |

| Temperature | Reaction temperature | 0°C to 25°C |

| Reaction Time | Duration | 2–12 hours |

| Purification | Method | Recrystallization, chromatography |

| Characterization | Techniques | NMR, IR, melting point |

Research Findings and Notable Observations

- The synthesis of NPBSA is straightforward, with high yields (>80%) under optimized conditions.

- Use of environmentally benign solvents and mild reaction conditions aligns with green chemistry principles.

- The compound's strong acidity (pKa ≈ 1.45) facilitates its role as an organocatalyst in various organic transformations, including the synthesis of heterocycles such as imidazoles, as reported in recent literature.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Differences

Electron-Donating Groups (e.g., methoxy in , hydroxyl in ): Improve solubility via hydrogen bonding but may reduce metabolic stability. Bulkier Groups (e.g., benzoyl in ): Influence steric hindrance, affecting binding to enzymes or receptors.

Biological Activities: Antimicrobial activity is prominent in oxazole-containing derivatives (e.g., ), likely due to interactions with bacterial dihydropteroate synthase.

Synthesis and Yield :

Physicochemical Properties

Biological Activity

N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. By inhibiting enzymes involved in this pathway, the compound exhibits antimicrobial effects, preventing bacterial growth and replication.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of sulfonamides, including this compound.

In Vitro Studies

A study assessing various benzenesulfonamides reported significant inhibitory effects against common pathogens:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4a | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4e | 6.28 | A. niger |

These results indicate that compounds similar to this compound can effectively inhibit bacterial growth at relatively low concentrations .

Case Study: Staphylococcus aureus

In a specific investigation on Staphylococcus aureus, it was found that derivatives of benzenesulfonamides significantly inhibited biofilm formation and showed bacteriostatic properties at concentrations ranging from 1 to 8 µg/mL. The study highlighted that these compounds acted selectively on bacterial cells without affecting erythrocytes at lower concentrations .

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been explored through various assays:

Carrageenan-Induced Edema Model

In an in vivo model using carrageenan-induced rat paw edema, compounds similar to this compound demonstrated significant reductions in edema:

| Time (h) | % Inhibition |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These findings suggest that the compound may effectively reduce inflammation through inhibition of pro-inflammatory mediators .

Anticancer Activity

Recent studies have begun to explore the anticancer properties of sulfonamide derivatives, including this compound.

Cytotoxicity Assays

In vitro cytotoxicity assays against various cancer cell lines yielded promising results:

| Cell Line | IC50 (µg/mL) | Active Compounds |

|---|---|---|

| HeLa | <10 | 16d, 17a |

| MCF-7 | <10 | 16c, 16d |

| SKOV-3 | <10 | 16c |

These results indicate that certain derivatives exhibit potent anticancer activity, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of N-(4-ethylphenyl)aniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key parameters include:

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or THF to prevent hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm structure with NMR (aromatic protons at δ 7.2–7.8 ppm) and LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions common in sulfonamides) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent effects (e.g., ethyl group protons at δ 1.2–1.4 ppm; sulfonyl groups deshield adjacent aromatic protons).

- FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N–H bending at ~3300 cm⁻¹ .

- Computational studies : Perform DFT calculations (B3LYP/6-31G*) to analyze electron density distribution and reactive sites .

Q. What in vitro biological screening assays are appropriate for initial evaluation of this compound?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer : MTT assay on cancer cell lines (e.g., HCT116, RAW 264.7) with IC₅₀ values compared to standards like 5-fluorouracil .

- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using spectrophotometric methods (e.g., esterase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this sulfonamide for enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance binding affinity to hydrophobic enzyme pockets .

- Bioisosteric replacement : Replace the ethyl group with cyclopropyl or halogen atoms to improve metabolic stability .

- Hybridization : Conjugate with heterocycles (e.g., pyrazole, thiadiazole) to exploit dual-target mechanisms (e.g., antitumor + anti-inflammatory) .

- Validation : Compare IC₅₀ values and logP (via HPLC) to correlate lipophilicity with membrane permeability .

Q. What computational strategies can predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX; PDB ID: 3IAI). Key residues (e.g., Zn²⁺-coordinated His94) often engage sulfonamide oxygen atoms .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Pharmacophore mapping : Identify critical features (e.g., sulfonamide moiety, aromatic π-π stacking) using Schrödinger’s Phase .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, RAW 264.7 cells show variable sensitivity to sulfonamides depending on differentiation state .

- Metabolic profiling : Use LC-MS/MS to detect metabolite interference (e.g., cytochrome P450-mediated degradation) .

- Cross-validation : Compare results across multiple models (e.g., 2D vs. 3D cell cultures, murine vs. human cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.